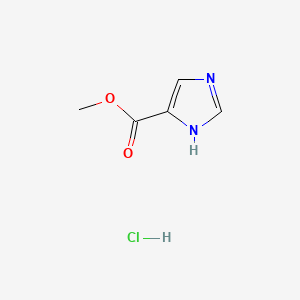

Methyl 1H-imidazole-5-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 1H-imidazole-5-carboxylate hydrochloride” is a chemical compound with the molecular formula C5H7ClN2O2 . It is also known as 1H-Imidazole-5-carboxylic acid, methyl ester, hydrochloride . The average mass of this compound is 162.574 Da and the monoisotopic mass is 162.019608 Da .

Molecular Structure Analysis

The molecular structure of “Methyl 1H-imidazole-5-carboxylate hydrochloride” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom .Physical And Chemical Properties Analysis

“Methyl 1H-imidazole-5-carboxylate hydrochloride” is a solid at 20 degrees Celsius . It has a melting point of 151.0 to 156.0 °C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

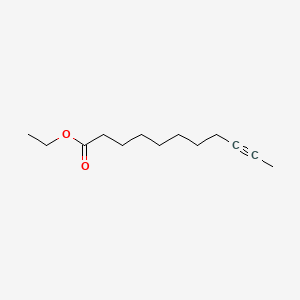

Hydrolysis and Crystallization Studies : The hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to its acid form, which crystallizes as a dihydrate. This study provides insights into the molecular structure and interaction of imidazole derivatives, contributing to our understanding of their chemical properties (Wu, Liu, & Ng, 2005).

Biological and Pharmacological Applications

Biology-Oriented Drug Synthesis (BIODS) : A study on the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives revealed their potent β-glucuronidase inhibitory activity. This research underscores the therapeutic potential of imidazole derivatives in drug discovery, highlighting their role in developing new treatments for diseases involving glucuronidase (Salar et al., 2017).

Corrosion Inhibition : Imidazole derivatives, including methyl 1H-imidazole-5-carboxylate hydrochloride, have been investigated for their efficiency in corrosion inhibition. Studies demonstrate their effectiveness in protecting metals like copper from corrosion in acidic environments, indicating their potential in industrial applications (Gašparac, Martin, & Stupnišek-lisac, 2000).

Material Science and Environmental Applications

Sequestration of Pb2+ Ions : A study on the use of a hydrophobic d-galactose-based ionic liquid, derived from imidazole, for the sequestration of Pb2+ ions from aqueous solutions demonstrated its high efficiency and potential for environmental cleanup efforts. This research illustrates the applicability of imidazole derivatives in environmental science, particularly in removing heavy metals from water (Jayachandra, Lakshmipathy, & Reddy, 2016).

Wirkmechanismus

- Methyl 1H-imidazole-5-carboxylate hydrochloride (also known as 1-methylimidazole) is a heterocyclic compound with a five-membered ring containing three carbon atoms and two nitrogen atoms .

- Its primary target is not well-documented in the literature. However, it is widely used as a reagent for amidation and esterification reactions in organic synthesis .

Target of Action

Pharmacokinetics

Eigenschaften

IUPAC Name |

methyl 1H-imidazole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-6-3-7-4;/h2-3H,1H3,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBHRZLXUXMYCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668446 |

Source

|

| Record name | Methyl 1H-imidazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127607-71-0 |

Source

|

| Record name | Methyl 1H-imidazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Cyclopropa[4,5]pyrido[2,3-D]pyrimidine](/img/structure/B592415.png)

![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate](/img/structure/B592427.png)

![2-Methyl-N-[2-(piperazin-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B592431.png)